

Ethyl 1-methylcyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 1-methylcyclopropanecarboxylate

Cat. No.: B031162

[Get Quote](#)

CAS Number: 71441-76-4

This technical guide provides an in-depth overview of **Ethyl 1-methylcyclopropanecarboxylate**, a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and potential applications.

Chemical and Physical Properties

Ethyl 1-methylcyclopropanecarboxylate is a colorless to very pale yellow liquid.^[1] It is a flammable liquid and should be handled with appropriate safety precautions.^{[2][3]} Key quantitative data are summarized in the table below.

Property	Value	Reference
CAS Number	71441-76-4	[1][2][3]
Molecular Formula	C ₇ H ₁₂ O ₂	[1][2][3]
Molecular Weight	128.17 g/mol	[1][2][3]
Boiling Point	136 °C	[1]
Density	0.918 g/cm ³	[1]
Flash Point	30 °C	[1]
Storage Temperature	2-8 °C, Sealed in dry conditions	[1][2]

Synthesis

The synthesis of **Ethyl 1-methylcyclopropanecarboxylate** can be achieved through several routes. One common method involves the cyclopropanation of an appropriate precursor. A general experimental protocol adapted from the synthesis of similar cyclopropane esters is provided below.

Experimental Protocol: Synthesis via Cyclopropanation

This protocol describes a general method for the synthesis of cyclopropane carboxylates, which can be adapted for **Ethyl 1-methylcyclopropanecarboxylate**, likely starting from ethyl methacrylate.

Materials:

- Ethyl methacrylate
- Diiodomethane (CH₂I₂)
- Zinc-Copper couple (Zn(Cu))
- Anhydrous diethyl ether

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of the Zinc-Copper couple in anhydrous diethyl ether.
- A solution of ethyl methacrylate in anhydrous diethyl ether is prepared.
- A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the $\text{Zn}(\text{Cu})$ couple to initiate the reaction, which is indicated by the formation of a white precipitate.
- The solution of ethyl methacrylate is then added dropwise to the reaction mixture.
- The reaction mixture is stirred at reflux for a specified period until the reaction is complete (monitored by TLC or GC).
- Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The resulting mixture is filtered, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield **Ethyl 1-methylcyclopropanecarboxylate**.

Spectroscopic Data

The structural confirmation of **Ethyl 1-methylcyclopropanecarboxylate** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methyl and cyclopropyl protons.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon of the cyclopropane ring, the methyl group, and the methylene carbons of the cyclopropane ring.

While a specific spectrum for this exact molecule is not publicly available, data for the closely related ethyl cyclopropanecarboxylate shows characteristic peaks that can be used for structural elucidation.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 1-methylcyclopropanecarboxylate** is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing around 1730 cm^{-1} . Other significant peaks include those for C-H stretching and C-O stretching. A vapor phase IR spectrum for **Ethyl 1-methylcyclopropanecarboxylate** is available and provides key vibrational frequencies for identification.[\[1\]](#)

Applications in Research and Drug Development

Ethyl 1-methylcyclopropanecarboxylate serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The cyclopropane ring is a valuable structural motif in drug design as it can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.

Derivatives of cyclopropanecarboxylic acids have been investigated for a range of biological activities, including as enzyme inhibitors. For instance, some cyclopropanecarbonyl derivatives have shown enhanced potency as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[\[5\]](#)

Logical Workflow in Drug Discovery

The following diagram illustrates the role of **Ethyl 1-methylcyclopropanecarboxylate** as a building block in a typical drug discovery workflow.



[Click to download full resolution via product page](#)

Drug Discovery Workflow

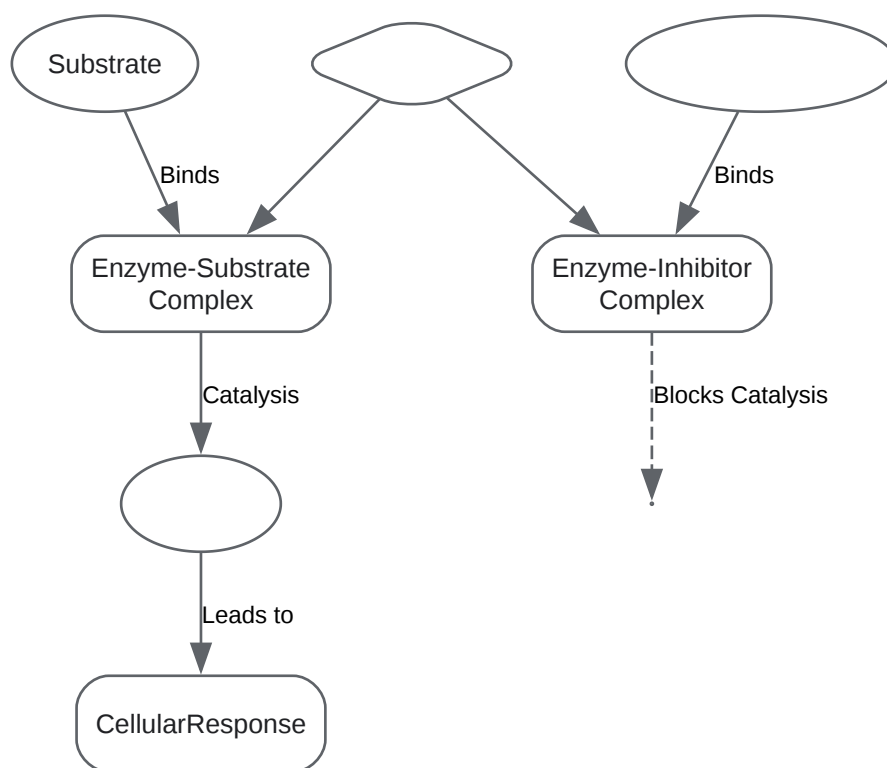
Signaling Pathways

While specific signaling pathways directly modulated by **Ethyl 1-methylcyclopropanecarboxylate** have not been identified, its derivatives are designed to interact with various biological targets. The cyclopropane moiety can play a crucial role in orienting the molecule within the active site of an enzyme or the binding pocket of a receptor, thereby influencing signaling cascades. For example, derivatives could be designed to inhibit kinases, proteases, or other enzymes involved in disease pathways.

The general mechanism of action for many drugs derived from such building blocks involves competitive or non-competitive inhibition of a target enzyme, leading to the modulation of a downstream signaling pathway.

General Enzyme Inhibition Pathway

The diagram below illustrates a generalized pathway of enzyme inhibition, a common mechanism for drugs developed from scaffolds like **Ethyl 1-methylcyclopropanecarboxylate**.



[Click to download full resolution via product page](#)

Generalized Enzyme Inhibition

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL 1-METHYLCYCLOPROPANE-1-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl cyclopropanecarboxylate | C₆H₁₀O₂ | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl cyclopropanecarboxylate (4606-07-9) ¹H NMR spectrum [chemicalbook.com]
- 5. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Ethyl 1-methylcyclopropanecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031162#ethyl-1-methylcyclopropanecarboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com